molecular formula C50H38 B12577621 1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene CAS No. 581076-09-7

1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene

Cat. No.: B12577621
CAS No.: 581076-09-7
M. Wt: 638.8 g/mol
InChI Key: RRLSBQBGEPHCPU-UHFFFAOYSA-N
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Description

1,1’,1’‘,1’‘’-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene is a complex organic compound characterized by its unique structure, which includes multiple phenylene and ethene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’,1’‘,1’‘’-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene typically involves multi-step organic reactions. One common method includes the use of Suzuki coupling reactions, where boronic acids and halides are reacted in the presence of a palladium catalyst. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 80°C to 120°C.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency. The use of high-throughput screening and automation can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1,1’,1’‘,1’‘’-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alkanes or alcohols.

Scientific Research Applications

1,1’,1’‘,1’‘’-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex organic molecules.

    Biology: Potential use in the development of fluorescent probes for imaging.

    Medicine: Investigated for its potential in drug delivery systems due to its structural properties.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices.

Mechanism of Action

The mechanism by which 1,1’,1’‘,1’‘’-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene exerts its effects is largely dependent on its interaction with molecular targets. In photonics, it interacts with light to produce fluorescence. In biological systems, it may interact with cellular components to facilitate imaging or drug delivery.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,1’,1’‘,1’‘’-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene is unique due to its complex structure, which allows for diverse chemical reactivity and applications in multiple fields. Its ability to undergo various chemical reactions and its potential in advanced materials science make it a compound of significant interest.

Properties

CAS No.

581076-09-7

Molecular Formula

C50H38

Molecular Weight

638.8 g/mol

IUPAC Name

1,4-bis[2-[2-(2,2-diphenylethenyl)phenyl]ethenyl]benzene

InChI

InChI=1S/C50H38/c1-5-19-43(20-6-1)49(44-21-7-2-8-22-44)37-47-27-15-13-17-41(47)35-33-39-29-31-40(32-30-39)34-36-42-18-14-16-28-48(42)38-50(45-23-9-3-10-24-45)46-25-11-4-12-26-46/h1-38H

InChI Key

RRLSBQBGEPHCPU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CC2=CC=CC=C2C=CC3=CC=C(C=C3)C=CC4=CC=CC=C4C=C(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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